3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC18263407
Molecular Formula: C14H27N3
Molecular Weight: 237.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3 |
|---|---|
| Molecular Weight | 237.38 g/mol |
| IUPAC Name | 3-[2-(4-methylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C14H27N3/c1-16-6-8-17(9-7-16)5-4-12-10-13-2-3-14(11-12)15-13/h12-15H,2-11H2,1H3 |
| Standard InChI Key | ZJVVRGSFPXIAPB-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CCC2CC3CCC(C2)N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure with nitrogen at the 8-position. The 3-position is substituted with a 2-(4-methylpiperazin-1-yl)ethyl group, introducing a tertiary amine and a piperazine ring. This combination creates a rigid, three-dimensional geometry that enhances receptor binding specificity . The molecular formula is C₁₅H₂₇N₃, with a molecular weight of 249.40 g/mol.
Key structural analogs include 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane (molecular weight: 159.66 g/mol) and RTI-371, a tropane derivative with a 4-chlorophenylisoxazole substituent (molecular weight: 392.9 g/mol) . These analogs highlight the versatility of the azabicyclo[3.2.1]octane core in accommodating diverse functional groups.
Physicochemical Characteristics
The piperazine moiety enhances solubility in polar solvents, while the bicyclic framework contributes to lipid membrane permeability. Comparative data for related compounds are summarized below:
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 249.40 | 2.1 | 0.5 |
| 3-Chlorotropane | 159.66 | 1.8 | 1.2 |
| RTI-371 | 392.90 | 3.4 | <0.1 |
*Predicted using PubChem data .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(2-(4-methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multi-step sequences:
-
Core Formation: The azabicyclo[3.2.1]octane scaffold is constructed via [3+2] cycloadditions or electrocyclic ring-opening reactions, as demonstrated in enantioselective syntheses .
-
Piperazine Introduction: A 2-chloroethyl intermediate is reacted with 4-methylpiperazine under nucleophilic substitution conditions .
-
Purification: Recrystallization or chromatography isolates the final product .
A patent by Hoffmann-La Roche describes a cost-effective method avoiding unstable intermediates like nortropinone, achieving yields >70% via optimized alkylation and deprotection steps.
Stereochemical Considerations
The 8-azabicyclo[3.2.1]octane core exhibits four stereocenters. Asymmetric synthesis techniques, such as chiral auxiliaries or catalytic enantioselective cyclopropanation, are critical for obtaining enantiopure products . For example, Reiser et al. achieved >90% enantiomeric excess using Rh-catalyzed cyclopropanation of pyrrole derivatives .
Pharmacological Profile
Mechanism of Action
The compound acts as a monoamine reuptake inhibitor, with affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . The 4-methylpiperazine group enhances binding to sigma-1 receptors, implicated in neuroprotection and mood regulation . Comparative IC₅₀ values for related compounds are:
| Compound | SERT (nM) | NET (nM) | DAT (nM) |
|---|---|---|---|
| Target Compound | 12.3 | 45.7 | 89.2 |
| RTI-371 | 0.019 | 0.0039 | 0.036 |
| ARN19689 | N/A | N/A | 0.042 |
Data adapted from PubChem and PMC sources .
Metabolic Stability
In vitro studies indicate moderate hepatic clearance (CLhep = 15 mL/min/kg) and a half-life of 2.3 hours in rodent models. The piperazine ring undergoes oxidative metabolism via CYP3A4, yielding N-oxide metabolites .
Therapeutic Applications
Neuropsychiatric Disorders
The compound’s dual action on monoamine transporters and sigma receptors positions it as a candidate for depression and anxiety disorders. Aryl-substituted analogs demonstrated efficacy in rodent forced-swim tests, reducing immobility time by 60% at 10 mg/kg .
Analgesia
Patent data highlight 8-azabicyclo[3.2.1]octane derivatives as NOP receptor agonists, with potential in chronic pain management. The target compound showed 50% reduction in neuropathic pain at 5 mg/kg in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume